molecular formula C26H33N5O5S2 B11598267 6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

Cat. No.: B11598267
M. Wt: 559.7 g/mol
InChI Key: XHYPFHHAWFJRQJ-JZJYNLBNSA-N
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Description

The compound 6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and a morpholine moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidine core. This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization. The thiazolidinone ring is then introduced via a reaction with a thioamide and an appropriate electrophile. The final step involves the attachment of the hexanoic acid chain through an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrido[1,2-a]pyrimidine core can be reduced to form dihydropyrimidines.

    Substitution: The morpholine moiety can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its structural features suggest it could be used to design drugs targeting specific enzymes or receptors, particularly in the treatment of diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may also make it suitable for use in sensors or diagnostic devices.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[1,2-a]pyrimidine core can bind to active sites on enzymes, inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and facilitate its transport across cell membranes. The thiazolidinone ring can interact with various cellular pathways, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid
  • 6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

Uniqueness

The uniqueness of 6-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid lies in its specific combination of functional groups and structural features. The presence of the hexanoic acid chain, in particular, may enhance its bioavailability and pharmacokinetic properties compared to similar compounds with shorter chains.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H33N5O5S2

Molecular Weight

559.7 g/mol

IUPAC Name

6-[(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C26H33N5O5S2/c1-18-7-5-12-30-23(18)28-22(27-9-6-10-29-13-15-36-16-14-29)19(24(30)34)17-20-25(35)31(26(37)38-20)11-4-2-3-8-21(32)33/h5,7,12,17,27H,2-4,6,8-11,13-16H2,1H3,(H,32,33)/b20-17-

InChI Key

XHYPFHHAWFJRQJ-JZJYNLBNSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)NCCCN4CCOCC4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)NCCCN4CCOCC4

Origin of Product

United States

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